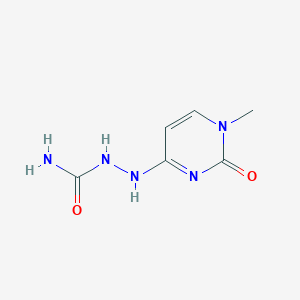

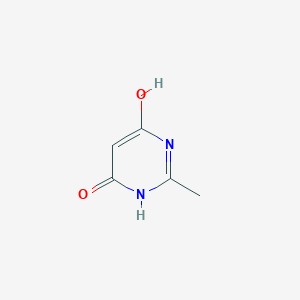

1-Methyl-N(4)-ureidocytosine

Vue d'ensemble

Description

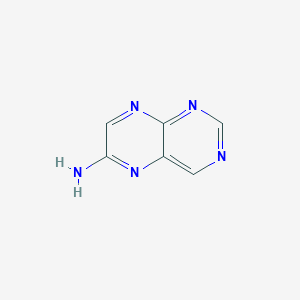

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity are studied .Applications De Recherche Scientifique

DNA Methylation and Gene Control : A technique was developed for detecting every methylated cytosine in a DNA sequence, using DNA from fewer than 100 cells. This is important for understanding DNA methylation's role in gene control during development, aging, and cancer (Clark, Harrison, Paul, & Frommer, 1994).

Supramolecular Quadruple Hydrogen Bonded Array Synthesis : Ureidocytosine modules were prepared for applications in supramolecular quadruple hydrogen bonded array synthesis, which has implications for polymer science and materials engineering (Lafitte et al., 2011).

High-Resolution Melting for DNA Methylation Assessment : This paper discusses a technique combining amplification of bisulfite-treated DNA with high-resolution amplicon melting, which allows for sensitive and high-throughput assessment of DNA methylation, crucial in diagnostics and research (Dahl & Guldberg, 2007).

Methylation Patterns in Genomic DNA : A method for positive identification of 5-methylcytosine residues in genomic DNA was reported. This is vital for understanding methylation patterns in various genomic sequences (Frommer et al., 1992).

Improving Bisulphite-Mediated Sequencing Efficiency : This study reports an improvement in bisulphite-mediated genomic sequencing method by adding urea to enhance reaction efficiency. It's significant in studying methylation in areas like cancer research and genomic imprinting (Paulin et al., 1998).

Mapping Bisulfite-Treated Reads with GPU-BSM : A tool was developed to map bisulfite-treated reads, which helps in detecting methylation levels. This is important in understanding methylation's role in biological processes (Manconi et al., 2014).

Photoisomerization of Cytosine Compounds : The study discovered that cytosine and its derivatives undergo photoisomerization reactions, which has implications in understanding the effects of UV light on DNA and its components (Shaw & Shetlar, 1990).

Therapeutic Implications of DNA Methylation in Neoplasia : This paper discusses the use of drugs that inhibit DNA methylation to restore tumor suppressor gene function as a treatment strategy for malignant diseases, highlighting the importance of DNA methylation in cancer treatment (Santini, Kantarjian, & Issa, 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1-methyl-2-oxopyrimidin-4-yl)amino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-11-3-2-4(8-6(11)13)9-10-5(7)12/h2-3H,1H3,(H3,7,10,12)(H,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHHWTLOZQBLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156767 | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-N(4)-ureidocytosine | |

CAS RN |

13085-53-5 | |

| Record name | 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13085-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)